molecular formula C5H4ClN3O3 B12091601 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone CAS No. 59566-56-2

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone

Cat. No.: B12091601
CAS No.: 59566-56-2
M. Wt: 189.56 g/mol
InChI Key: YLIQAQZUFRHCBR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone typically involves the reaction of 4-nitroimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although care must be taken due to the potential for over-oxidation.

Major Products Formed

    Nucleophilic Substitution: Products include substituted imidazoles with various functional groups replacing the chloro group.

    Reduction: The major product is 2-chloro-1-(4-amino-1H-imidazol-1-yl)ethanone.

    Oxidation: Oxidation products are less common but can include imidazole derivatives with oxidized side chains.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone typically involves the reaction of chloroacetyl chloride with 4-nitroimidazole. This process can yield various derivatives that can be further modified to enhance their biological activity. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Biological Activities

Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that Schiff bases derived from this compound possess enhanced antimicrobial properties, making them potential candidates for developing new antibiotics .

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases, and studies indicate that derivatives of this compound can scavenge free radicals effectively, suggesting their potential use in formulations aimed at reducing oxidative damage .

Anti-Tuberculosis Applications
A notable application of 2-Chloro-4-nitroimidazole derivatives, which includes this compound as an intermediate, is in the synthesis of anti-tuberculosis drugs such as delamanid. This compound plays a critical role in the treatment of multidrug-resistant tuberculosis, showcasing its significance in public health .

Case Studies and Research Findings

StudyFocusFindings
Patel et al. (2011)Antibacterial ActivitySynthesized Schiff bases showed effective antibacterial activity against various strains .
Antioxidant Study (2023)Antioxidant PropertiesDemonstrated significant free radical scavenging ability, indicating potential health benefits .
Delamanid Synthesis (2018)Anti-Tuberculosis Drug DevelopmentHighlighted the importance of 2-Chloro-4-nitroimidazole derivatives in producing effective treatments for tuberculosis .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This makes the compound effective as an antimicrobial agent. The chloro group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitro-1H-imidazole: Similar in structure but lacks the ethanone side chain.

    4-Nitroimidazole: Lacks the chloro and ethanone groups.

    2-Chloro-1H-imidazole: Lacks the nitro group.

Uniqueness

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity

Biological Activity

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antibacterial and antitumor applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H5ClN2O3. The compound features a chloro group and a nitro-substituted imidazole ring, which are critical for its biological activity. The structure can be represented as follows:

SMILES ClC O C1 C N C N C N1 N O O \text{SMILES ClC O C1 C N C N C N1 N O O }

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-nitroimidazole. This process can yield various derivatives, which may exhibit different biological activities. The synthetic pathway is crucial for optimizing the yield and purity of the compound.

Antibacterial Activity

Research indicates that derivatives of imidazole, including this compound, possess significant antibacterial properties. In a study examining various imidazole derivatives, compounds with nitro substitutions demonstrated effective inhibitory activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli7.1 μM
Reference Drug (Kanamycin B)E. coli6.5 μM
Reference Drug (Penicillin G)E. coli9.4 μM

This data suggests that the compound's antibacterial efficacy is comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

In addition to its antibacterial properties, there is emerging evidence regarding the antitumor activity of imidazole derivatives. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic pathways.

For instance, one study reported that certain imidazole derivatives caused G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates via mitochondrial depolarization and activation of caspases . This highlights the potential of these compounds in cancer treatment strategies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The nitro group may interfere with nucleic acid synthesis in bacteria.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in tumor cells by affecting mitochondrial integrity and activating caspase cascades.

Case Studies

Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:

  • Antibacterial Case Study : A clinical trial involving a series of imidazole derivatives showed promising results against multi-drug resistant strains of bacteria, with this compound demonstrating significant efficacy comparable to traditional antibiotics .
  • Antitumor Case Study : In vitro studies on human cancer cell lines indicated that treatment with imidazole derivatives resulted in reduced cell viability and increased apoptotic cell populations, suggesting their potential as chemotherapeutic agents .

Properties

CAS No.

59566-56-2

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56 g/mol

IUPAC Name

2-chloro-1-(4-nitroimidazol-1-yl)ethanone

InChI

InChI=1S/C5H4ClN3O3/c6-1-5(10)8-2-4(7-3-8)9(11)12/h2-3H,1H2

InChI Key

YLIQAQZUFRHCBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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